8-(2,4-difluorobenzenesulfonyl)-3-(3-methylphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one
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Description
8-(2,4-difluorobenzenesulfonyl)-3-(3-methylphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one is a useful research compound. Its molecular formula is C20H19F2N3O3S and its molecular weight is 419.45. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial and Antifungal Properties
- A series of compounds, including structures related to the queried chemical, demonstrated significant antimicrobial activity against various microbial strains. This highlights the potential of these compounds in developing new antimicrobial agents (Dalloul et al., 2017).
- Research on new 1,2,4-triazoles featuring a difluoro(substituted sulfonyl)methyl moiety has shown potent antifungal activities against different strains, including C. albicans and A. fumigatus, underlining the therapeutic promise of these molecules (Eto et al., 2001).
Synthetic Methodologies and Chemical Properties
- Novel synthetic approaches have been developed for the production of related compounds, such as spiro[4.5]dec-2-enes, highlighting the versatility of these chemical scaffolds in medicinal chemistry and drug design (Wen et al., 2015).
- Research on the synthesis of bicyclic β-lactones through nucleophile-catalyzed aldol-lactonization (NCAL) demonstrates the broad synthetic utility of related chemical frameworks, suggesting applications in creating bioactive molecules (Nguyen et al., 2012).
Environmental and Detoxification Applications
- N-Halamine-coated cotton research for antimicrobial and detoxification applications, involving similar spiro compounds, showcases the environmental potential of these chemicals in creating surfaces capable of neutralizing microbes and detoxifying harmful agents (Ren et al., 2009).
Properties
IUPAC Name |
8-(2,4-difluorophenyl)sulfonyl-3-(3-methylphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19F2N3O3S/c1-13-3-2-4-14(11-13)18-19(26)24-20(23-18)7-9-25(10-8-20)29(27,28)17-6-5-15(21)12-16(17)22/h2-6,11-12H,7-10H2,1H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTWXEVUWAVRABI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC3(CCN(CC3)S(=O)(=O)C4=C(C=C(C=C4)F)F)NC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19F2N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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